

The Potent and Orally Active ATR Kinase Inhibitor: Atr-IN-29

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Compound of Interest

Compound Name: Atr-IN-29

Cat. No.: B12391179

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atr-IN-29 is a novel, potent, and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability. In many cancers, tumor cells exhibit increased reliance on the ATR signaling pathway for survival, making it a promising target for therapeutic intervention. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **Atr-IN-29**, along with detailed experimental protocols and an exploration of the relevant signaling pathways.

Pharmacodynamics

The primary pharmacodynamic effect of **Atr-IN-29** is the potent inhibition of ATR kinase activity. This inhibition disrupts the cellular response to DNA damage and replication stress, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Activity

Atr-IN-29 has demonstrated significant antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for ATR kinase is a potent 1 nM.^[1]

Cell Line	Cancer Type	IC50 (nM)[1]
A549	Lung Carcinoma	156.70
HCC1806	Triple-Negative Breast Cancer	38.81
HCT116	Colorectal Carcinoma	22.48
OVCAR-3	Ovarian Adenocarcinoma	181.60
NCI-H460	Large Cell Lung Cancer	19.02

Pharmacokinetics

Pharmacokinetic studies in a murine model have demonstrated that **Atr-IN-29** possesses favorable oral bioavailability and drug-like properties.

In Vivo Data (CD-1 (ICR) Mice)

A single oral dose of 10 mg/kg of **Atr-IN-29** in CD-1 (ICR) mice yielded the following pharmacokinetic parameters:[1]

Parameter	Value	Unit
t1/2	1.64	h
Cmax	9343	ng/mL
AUC0-t	98507	ng·h/mL
AUC0-inf	98517	ng·h/mL

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **Atr-IN-29**.

ATR Kinase Inhibition Assay

The potency of **Atr-IN-29** against ATR kinase was likely determined using a biochemical assay. A typical protocol involves:

- Reagents: Recombinant human ATR kinase, a suitable substrate (e.g., a peptide containing the phosphorylation motif), ATP, and the test compound (**Atr-IN-29**).
- Procedure:
 - The kinase, substrate, and varying concentrations of **Atr-IN-29** are incubated in a buffer solution.
 - The kinase reaction is initiated by the addition of ATP.
 - After a set incubation period, the reaction is stopped.
 - The amount of phosphorylated substrate is quantified, often using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
- Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (IC₅₀) Assay

The antiproliferative activity of **Atr-IN-29** in cancer cell lines is determined using a cell viability assay, such as the MTT or CCK-8 assay.[\[2\]](#)[\[3\]](#)

- Cell Culture: Adherent cancer cell lines are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[\[2\]](#)
- Drug Treatment: Cells are treated with a serial dilution of **Atr-IN-29** for a specified period (e.g., 4 days).[\[1\]](#)
- Viability Assessment:
 - For an MTT assay, MTT reagent is added to each well and incubated. The resulting formazan crystals are then solubilized with a solvent like DMSO.[\[2\]](#)
 - For a CCK-8 assay, the CCK-8 reagent is added and incubated.[\[3\]](#)

- Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.[\[2\]](#)[\[3\]](#)
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by non-linear regression analysis.

In Vivo Pharmacokinetic Study in Mice

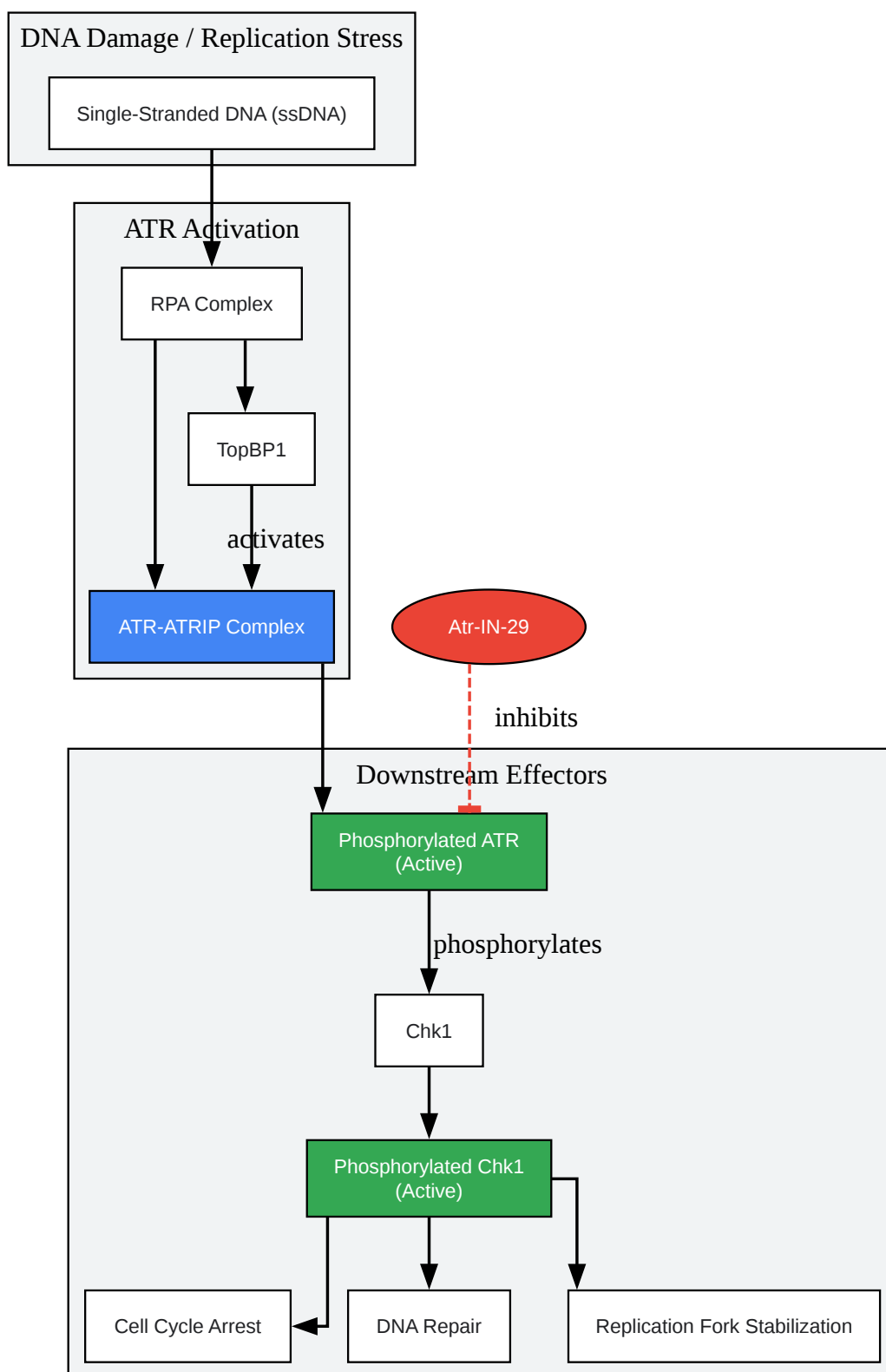
To determine the pharmacokinetic profile of **Atr-IN-29**, a study in mice is conducted.[\[4\]](#)[\[5\]](#)

- Animal Model: CD-1 (ICR) mice are used.[\[1\]](#)
- Drug Administration: **Atr-IN-29** is administered orally (p.o.) at a specific dose (e.g., 10 mg/kg).[\[1\]](#)
- Sample Collection: Blood samples are collected at various time points post-administration via methods like submandibular or retro-orbital bleeding.[\[4\]](#)
- Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of **Atr-IN-29** in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as half-life ($t_{1/2}$), maximum concentration (C_{max}), and area under the curve (AUC) using specialized software.

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

ATR is a master regulator of the DNA damage response. Upon activation by single-stranded DNA, which can arise from various forms of DNA damage and replication stress, ATR phosphorylates a multitude of substrates to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks.[\[6\]](#)[\[7\]](#) A key downstream effector is Chk1.[\[6\]](#)

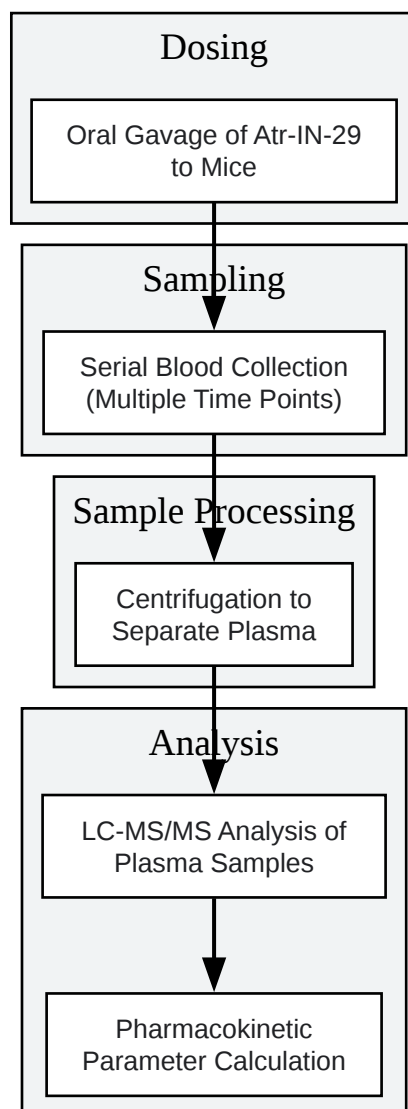


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ATR Signaling Pathway and Inhibition by **Atr-IN-29**

Pharmacokinetic Study Workflow

The workflow for a typical oral pharmacokinetic study in mice is depicted below.



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Workflow for an Oral Pharmacokinetic Study in Mice

Conclusion

Atr-IN-29 is a highly potent ATR kinase inhibitor with demonstrated in vitro anti-cancer activity and favorable oral pharmacokinetic properties in preclinical models. The data presented in this guide provide a solid foundation for further investigation and development of **Atr-IN-29** as a

potential therapeutic agent for the treatment of cancers with a high reliance on the ATR pathway. The detailed protocols and pathway diagrams serve as valuable resources for researchers in the field of oncology and drug discovery.

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